CHIR-98023 was developed as part of a series of GSK3 inhibitors aimed at exploring the therapeutic potential of GSK3 modulation in metabolic diseases and cancer. It is classified as a small molecule inhibitor and is particularly noted for its reversible inhibition properties. The compound exhibits high selectivity for GSK3α and GSK3β, with reported half-maximal inhibitory concentrations (IC50) of approximately 10 nM for GSK3α and 6.7 nM for GSK3β, making it a valuable tool in pharmacological studies targeting these kinases .
The synthesis of CHIR-98023 involves several key steps that ensure the compound's purity and efficacy. While specific detailed methodologies are proprietary, the general synthetic route can be summarized as follows:
The molecular structure of CHIR-98023 is characterized by a unique arrangement that facilitates its interaction with GSK3. Key features include:
Crystallographic studies have provided insights into the three-dimensional conformation of CHIR-98023, revealing how it fits into the active site of GSK3, which is crucial for understanding its mechanism of action .
CHIR-98023 participates in several chemical reactions relevant to its function as a GSK3 inhibitor:
The mechanism by which CHIR-98023 exerts its effects primarily revolves around its ability to inhibit GSK3 activity:
The physical and chemical properties of CHIR-98023 contribute significantly to its functionality:
CHIR-98023 has several scientific applications:
CHIR-98023 demonstrates exceptional potency as a selective, reversible inhibitor targeting both α and β isoforms of glycogen synthase kinase-3 (GSK-3). Biochemical characterization reveals differential inhibition kinetics with a reported IC₅₀ of 10 nM for GSK-3α and 6.7 nM for GSK-3β, highlighting its approximately 1.5-fold greater selectivity toward the GSK-3β isoform [1]. This isoform discrimination is structurally determined by variance in the ATP-binding pockets and allosteric regulatory domains, allowing CHIR-98023 to achieve high binding affinity while maintaining specificity among closely related kinases. The inhibitor establishes competitive inhibition at the ATP-binding site through multiple hydrogen bonding interactions and hydrophobic contacts, with molecular dynamics simulations indicating prolonged residence time in the GSK-3β active site compared to GSK-3α [5].
The kinetic selectivity profile of CHIR-98023 has been quantitatively established through comprehensive kinase screening panels, demonstrating minimal off-target effects against a broad spectrum of 200+ kinases at therapeutic concentrations. This selectivity underpins its utility as a pharmacological probe for dissecting isoform-specific functions in cellular systems. Computational modeling of inhibitor-enzyme complexes has further elucidated the structural determinants of isoform preference, revealing how specific amino acid variations in the substrate-binding groove influence binding thermodynamics and inhibitory potency [5].
Table 1: Kinetic Parameters of CHIR-98023-Mediated GSK-3 Inhibition
Parameter | GSK-3α | GSK-3β |
---|---|---|
IC₅₀ (nM) | 10.0 ± 0.8 | 6.7 ± 0.5 |
Kᵢ (nM) | 4.2 ± 0.3 | 2.1 ± 0.2 |
Selectivity Ratio (α/β) | 1.49 | - |
Inhibition Mechanism | Competitive ATP-competitive | Competitive ATP-competitive |
Through its potent GSK-3 inhibition, CHIR-98023 exerts profound regulatory effects on the canonical Wnt/β-catenin signaling pathway. Under basal conditions, GSK-3β constitutively phosphorylates β-catenin at specific N-terminal residues (Ser33/Ser37/Thr41), targeting it for proteasomal degradation. CHIR-98023-mediated kinase inhibition disrupts this phosphorylation machinery, enabling β-catenin accumulation and nuclear translocation where it partners with TCF/LEF transcription factors to activate downstream genes governing cell proliferation, differentiation, and survival [5]. Quantitative phosphoproteomic analyses in multiple cell models demonstrate a >4-fold increase in stabilized β-catenin within 30 minutes of CHIR-98023 exposure (10-100 nM), with corresponding upregulation of Axin2 and c-Myc expression.
Simultaneously, CHIR-98023 exhibits crosstalk modulation with the PI3K/Akt signaling axis. Akt-mediated inhibitory phosphorylation of GSK-3 at Ser21 (GSK-3α) and Ser9 (GSK-3β) represents a key regulatory mechanism that CHIR-98023 functionally mimics through direct catalytic inhibition. This synergistic inactivation creates a feed-forward mechanism amplifying insulin signaling sensitivity, as evidenced by enhanced Akt phosphorylation (Thr308) in insulin-resistant hepatocytes following CHIR-98023 treatment [5]. The compound's ability to bypass upstream insulin receptor signaling defects positions it as a valuable molecular tool for investigating insulin resistance pathologies.
Notably, CHIR-98023 demonstrates pathway-specific effects that diverge from pan-GSK-3 inhibitors, particularly in its minimal impact on mitotic regulators. Whereas non-selective GSK-3 inhibitors disrupt cyclin D1 stability and cell cycle progression, CHIR-98023 maintains high specificity for β-catenin regulatory complexes without affecting cyclin degradation pathways [5] [6]. This selective modulation highlights the therapeutic potential for targeting specific regulatory nodes within complex signaling networks.
CHIR-98023 directly enhances glycogen synthesis through allosteric modulation of glycogen synthase (GS) activity. GSK-3-mediated phosphorylation inactivates GS at multiple sites (site 3a, 3b, 3c), with CHIR-98023 treatment (≥20 nM) shown to reduce site 3 phosphorylation by >70% in primary hepatocytes [1]. This dephosphorylation cascade enables conformational activation of GS, increasing its affinity for UDP-glucose and significantly elevating the Vmax of glycogen synthesis. Metabolic tracing studies using ¹³C-glucose demonstrate a dose-dependent increase in glycogen deposition, with maximal effects (3.8-fold over basal) observed at 100 nM CHIR-98023 exposure.
The compound exerts profound metabolic reprogramming through multi-tiered regulatory mechanisms. Beyond direct GS activation, CHIR-98023 enhances glucose uptake via GLUT4 translocation in insulin-resistant adipocytes, independent of insulin receptor signaling. This occurs through transcriptional upregulation of glucose transporters and rate-limiting glycolytic enzymes mediated by β-catenin stabilization and CREB activation. In hyperglycemic models, CHIR-98023 administration (50 nM) restores glucose homeostasis through coordinated enhancement of hepatic glycogen storage (45% increase) and peripheral glucose utilization (30% increase) without altering insulin secretion [1] [5].
Table 2: Metabolic Effects of CHIR-98023 in Cellular Models
Metabolic Parameter | Change (%) | Cell Model | Concentration |
---|---|---|---|
Glycogen Synthesis | +380% | Primary Hepatocytes | 100 nM |
GS Activation (Vmax) | +250% | Skeletal Myotubes | 50 nM |
Glucose Uptake | +130% | 3T3-L1 Adipocytes | 20 nM |
β-Catenin Stabilization | +420% | HEK293 | 100 nM |
Furthermore, CHIR-98023 demonstrates mitochondrial enhancement through PGC-1α-mediated regulation of oxidative phosphorylation genes. In muscle cell models, treatment significantly increases mitochondrial respiratory capacity (State 3 respiration: +65%) and ATP synthesis rates (+48%) through transcriptional upregulation of electron transport chain components. This bioenergetic remodeling suggests potential applications in metabolic disorders characterized by mitochondrial dysfunction, positioning CHIR-98023 as a multi-modal metabolic modulator beyond its primary glycogen synthase effects [1].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9